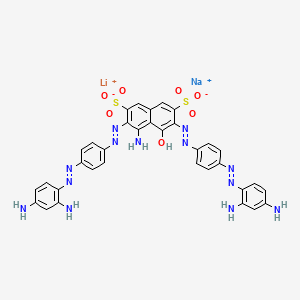
4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt is a complex organic compound belonging to the class of diazo dyes. These dyes are known for their vibrant colors and are widely used in various industrial applications, including textile dyeing and printing. The compound’s structure features multiple azo groups (-N=N-) and sulfonic acid groups, which contribute to its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-diaminophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Further Diazotization and Coupling: The resulting compound undergoes further diazotization and coupling with additional 2,4-diaminophenylamine to form the final product.
Lithium and Sodium Salt Formation: The final step involves converting the compound into its lithium sodium salt form by treating it with lithium and sodium hydroxides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, lithium sodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing and printing due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The sulfonic acid groups enhance its solubility in water, making it suitable for use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or forming complexes with drugs in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4-amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate: Similar structure but lacks lithium.
Disodium 4-amino-3-((4-((2-amino-4-hydroxyphenyl)azo)phenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Another diazo dye with different substitution patterns.
Uniqueness
The presence of both lithium and sodium in the salt form of 4-Amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid enhances its solubility and reactivity compared to similar compounds. This unique combination allows for specific applications where dual cation presence is beneficial.
Eigenschaften
CAS-Nummer |
83221-72-1 |
|---|---|
Molekularformel |
C34H27LiN13NaO7S2 |
Molekulargewicht |
823.8 g/mol |
IUPAC-Name |
lithium;sodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H29N13O7S2.Li.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2 |
InChI-Schlüssel |
ZWIKPRCSZUCUSN-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


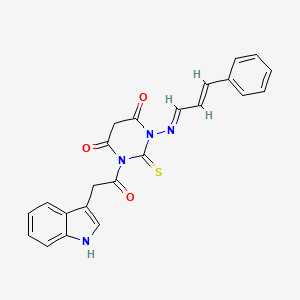
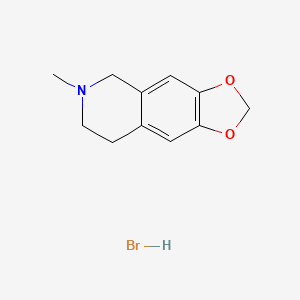
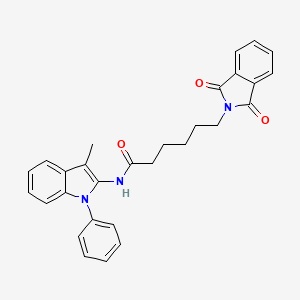

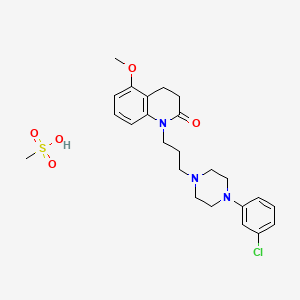
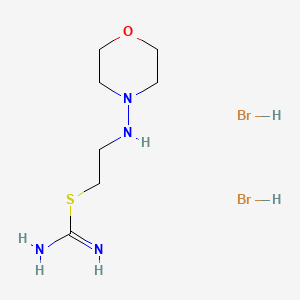
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
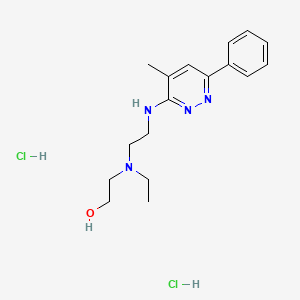
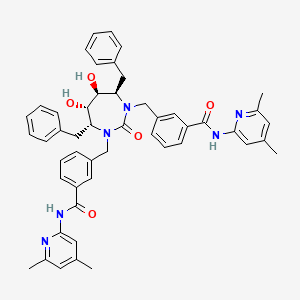

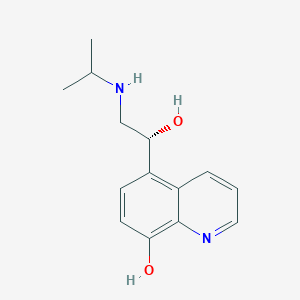


![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)
